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gamma - Octalactone - d2

Cat. No.: B1147825
CAS No.: 1082582-26-0
M. Wt: 144.21
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Description

Significance of Stable Isotope Labeling in Chemical Biology and Analytical Science

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-12 with carbon-13, or nitrogen-14 with nitrogen-15. symeres.com These labeled compounds are chemically identical to their unlabeled counterparts but have a greater mass. This mass difference is the key to their utility, as it allows them to be distinguished and traced in complex biological and chemical systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com

In chemical biology, stable isotope labeling is instrumental in studying metabolic pathways, protein turnover, and drug-metabolism and pharmacokinetics (DMPK) research. symeres.com By introducing a labeled compound into a biological system, researchers can follow its journey, identify its metabolites, and quantify its concentration with high accuracy. symeres.comnih.gov This provides invaluable insights into how drugs and other xenobiotics are processed in the body.

In analytical science, the use of stable isotope-labeled compounds as internal standards has revolutionized quantitative analysis. clearsynth.comaptochem.com An ideal internal standard behaves identically to the analyte of interest during sample preparation and analysis but is distinguishable by the detector. aptochem.com Deuterated compounds are particularly well-suited for this role in mass spectrometry-based methods, as they co-elute with the unlabeled analyte but have a different mass-to-charge ratio (m/z), allowing for precise and accurate quantification. aptochem.comresolvemass.ca

Overview of Gamma-Lactone Chemistry and Research Context

Gamma-lactones are a class of organic compounds characterized by a five-membered ring containing an ester group. ontosight.aimdpi.com This structural motif is found in a wide array of natural products, including those produced by plants, fungi, and bacteria, and contributes to the characteristic aromas and flavors of many fruits and fermented foods. uwm.edu.plresearchgate.netontosight.ai Gamma-octalactone (B87194), for instance, is known for its distinct coconut-like aroma. wikipedia.org

The biological activities of gamma-lactones are diverse and have attracted significant research interest. mdpi.comuwm.edu.pl Studies have explored their potential as antimicrobial, antifungal, anti-inflammatory, and even anticancer agents. ontosight.aiuwm.edu.pl This broad spectrum of activity makes them attractive targets for drug discovery and development. mdpi.com The synthesis of various substituted gamma-lactones is a continuously evolving area of organic chemistry, with researchers developing new methods to create these valuable compounds. researchgate.netnih.gov

Rationale for Deuterium Incorporation in Gamma-Octalactone

The specific introduction of deuterium into the gamma-octalactone structure to create gamma-octalactone-d2 is driven by the need for enhanced analytical capabilities and a deeper understanding of chemical processes.

Analytical Advantages of Deuterated Analogues

The primary application of gamma-octalactone-d2 is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry. clearsynth.comaptochem.com The use of a deuterated internal standard offers several key advantages:

Improved Accuracy and Precision : Deuterated standards compensate for variations in sample extraction, handling, and instrument response, leading to more reliable and reproducible results. clearsynth.comaptochem.com

Mitigation of Matrix Effects : In complex samples like biological fluids or food matrices, other components can interfere with the ionization of the analyte in the mass spectrometer. Since a deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction. clearsynth.comresolvemass.ca

Utility in Tracing and Mechanistic Elucidation Studies

Beyond its role as an internal standard, deuterium labeling is a powerful tool for tracing the fate of molecules and elucidating reaction mechanisms. symeres.compearson.com By using gamma-octalactone-d2, researchers can:

Trace Metabolic Pathways : Introducing deuterated gamma-octalactone into a biological system allows scientists to track its conversion into various metabolites, helping to map out metabolic pathways. symeres.com

Investigate Reaction Mechanisms : The presence of deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. symeres.com Studying this effect can provide detailed information about the transition state and the mechanism of a reaction. pearson.comresearchgate.netacs.org For example, deuterium labeling experiments can help determine whether a specific carbon-hydrogen bond is broken in the rate-determining step of a reaction. nih.gov

Historical Development of Deuterated Lactone Synthesis and Applications

The synthesis of deuterated organic compounds has a long history, evolving with the advancements in synthetic organic chemistry and the increasing demand for these molecules in various scientific disciplines. hbni.ac.insnnu.edu.cn Early methods for deuterium incorporation often involved simple exchange reactions, while modern techniques allow for highly selective and efficient labeling of complex molecules. acs.org

The development of synthetic routes to deuterated gamma-lactones has been driven by their importance as flavor compounds and their use in stable isotope dilution assays (SIDA). acs.orgnih.gov For example, research published in the early 2000s described specific syntheses of deuterated gamma-octalactone and other gamma-lactones for use as internal standards in the analysis of wine. nih.govresearchgate.net These methods have been refined over the years to improve yields and the degree of deuterium incorporation. acs.orgresearchgate.net The application of these deuterated lactones has been crucial in accurately quantifying the concentration of their corresponding unlabeled analogues in various food and beverage products. researchgate.netebi.ac.uk

More recent research has focused on developing novel synthetic strategies for a wider range of isotopically labeled lactones, including those with carbon-13, to further expand the analytical toolkit available to researchers. acs.org

Table of Compound Properties

Compound NameMolecular FormulaMolecular Weight
gamma-OctalactoneC₈H₁₄O₂142.198 g/mol
gamma-Octalactone-d2C₈H₁₂D₂O₂144.211 g/mol

Properties

CAS No.

1082582-26-0

Molecular Formula

C8H12D2O2

Molecular Weight

144.21

Purity

95% min.

Synonyms

gamma - Octalactone - d2

Origin of Product

United States

Synthetic Methodologies for Deuterated Gamma Octalactone

Regioselective Deuterium (B1214612) Incorporation Strategies

The precise placement of deuterium atoms within the γ-octalactone scaffold is paramount for its application as an isotopic tracer. Various synthetic strategies have been developed to achieve this regioselectivity, primarily categorized into reductive and radical-based approaches.

One of the most direct methods for introducing deuterium is through the reduction of unsaturated or functionalized precursors using a deuterium source. This approach allows for the predictable incorporation of deuterium at specific positions.

Catalytic deuteration using deuterium gas (D2) is a powerful technique for the saturation of carbon-carbon multiple bonds or the reduction of other functional groups. In the context of γ-octalactone synthesis, this method has been successfully employed to prepare multi-deuterated analogs. A key strategy involves the synthesis of a suitable precursor containing a triple bond, which can then be reduced with D2 gas over a metal catalyst.

For instance, the synthesis of [2,2,3,3-²H₄]-γ-octalactone has been achieved through the reduction of a doubly protected hydroxypropiolic acid precursor. This method results in high levels of deuterium incorporation. researchgate.netfao.org The general reaction scheme involves the catalytic reduction of an alkynyl precursor, leading to the formation of the saturated lactone with deuterium atoms at the former positions of the triple bond.

Table 1: Deuteration of γ-Octalactone Precursors via Hydrogenation with D₂

Precursor TypeDeuterated ProductDeuterium Incorporation (%)Overall Yield (%)
Doubly protected hydroxypropiolic acid[2,2,3,3-²H₄]-γ-octalactone>8927

Data synthesized from research on deuterated gamma-lactones. researchgate.netfao.org

The stereospecific incorporation of deuterium is crucial for probing stereochemical pathways in chemical and biological systems. While specific examples for γ-octalactone-d2 are not extensively documented, the principles of stereospecific catalytic deuteration can be applied. Transition metal catalysts, particularly those based on rhodium, iridium, and ruthenium, are well-known to catalyze stereospecific hydrogenation and deuteration reactions.

For example, homogeneous catalysts with chiral ligands can facilitate the enantioselective or diastereoselective addition of deuterium to a prochiral precursor. The choice of catalyst and reaction conditions can influence the stereochemical outcome, allowing for the synthesis of specific stereoisomers of deuterated γ-octalactone. The development of such catalytic systems is an active area of research and holds significant potential for the synthesis of complex isotopically labeled molecules.

Radical reactions offer a complementary approach to reductive methods for the introduction of deuterium. These methods often involve the generation of a radical species that can be trapped by a deuterium donor, or the cyclization of a radical precursor to form the lactone ring with concomitant deuterium incorporation.

The design of the precursor is critical for the success of a radical cyclization reaction. For the synthesis of deuterated γ-octalactone, a suitable precursor would typically contain a radical precursor moiety, an unsaturated bond, and the necessary carbon framework. A notable example is the use of an iodoacetamide derivative in a free radical addition reaction with a deuterated alkene.

Table 2: Deuteration of γ-Octalactone via Radical Addition

Deuterated Alkene PrecursorRadical PrecursorDeuterated ProductDeuterium Incorporation (%)Overall Yield (%)
[1,1,2-²H₃]-1-hexene2-Iodoacetamide[3,3,4-²H₃]-γ-octalactone>926

Data synthesized from research on deuterated gamma-lactones. researchgate.netfao.org

The initiation of the radical reaction is a key step that requires careful consideration. Common radical initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide. wikipedia.org These initiators decompose under thermal or photochemical conditions to generate radicals, which then propagate the chain reaction.

The optimization of the reaction conditions is crucial for maximizing the yield and purity of the deuterated product. This includes the choice of initiator, solvent, temperature, and the relative concentrations of the reactants. For the radical addition of 2-iodoacetamide to deuterated 1-hexene, the reaction conditions would be optimized to favor the desired cyclization pathway and minimize side reactions. The efficiency of the deuterium transfer from the deuterated alkene to the final product is a key parameter to be monitored during optimization.

Multi-Step Conversions for Labeled Lactones

The introduction of deuterium into the gamma-octalactone (B87194) scaffold can be achieved through various multi-step synthetic sequences. These methods often involve the formation of the lactone ring from a deuterated precursor or the manipulation of the existing lactone structure to incorporate deuterium.

Ring-Opening and Re-Cyclization with Deuterated Reagents

One potential strategy for the introduction of deuterium involves the ring-opening of a pre-existing gamma-lactone, followed by a reaction with a deuterated reagent and subsequent re-cyclization. This method allows for the targeted placement of deuterium atoms. For instance, the lactone ring can be opened under basic or acidic conditions to yield a hydroxy-carboxylate or a related derivative. This intermediate can then be subjected to reactions with deuterated reagents, such as deuterated reducing agents or organometallic reagents, to introduce deuterium at specific positions. The final step involves the acid-catalyzed cyclization of the deuterated hydroxy acid to reform the lactone ring, now containing the isotopic label. While this approach is conceptually straightforward, the efficiency and regioselectivity of the deuterium incorporation, as well as the potential for isotopic scrambling, must be carefully controlled.

Precursor Synthesis and Deuterium-Labeled Building Blocks

The successful synthesis of gamma-octalactone-d2 is highly dependent on the availability of appropriately deuterated starting materials. The preparation of these labeled building blocks is a critical first step in many synthetic strategies.

Derivatization of Carboxylic Acids and Esters

Carboxylic acids and their ester derivatives are common starting materials for lactone synthesis. Introducing deuterium into these precursors can be achieved through several methods. For example, α-deuteration of carboxylic acids can be accomplished via hydrogen/deuterium exchange at the α-position under basic conditions using a deuterium source like D₂O. The resulting deuterated carboxylic acid can then be converted to the desired lactone through various synthetic routes. Similarly, esters can be deuterated at the α-position. These deuterated carboxylic acids or esters can then serve as key building blocks in a multi-step synthesis of gamma-octalactone-d2.

Characterization of Deuterium Incorporation and Purity

Following the synthesis of gamma-octalactone-d2, it is imperative to thoroughly characterize the product to confirm the successful incorporation of deuterium and to assess its isotopic and chemical purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the location and extent of deuteration. The disappearance or reduction in the integration of a proton signal at a specific chemical shift indicates the replacement of a proton with a deuterium atom. For more detailed analysis, ²H (Deuterium) NMR spectroscopy can be directly observe the deuterium nuclei, providing information about their chemical environment and confirming their presence in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to quantify the level of deuterium incorporation. The mass spectrum of gamma-octalactone-d2 will show a molecular ion peak (M+) that is shifted to a higher mass-to-charge ratio (m/z) compared to the non-deuterated compound, with the magnitude of the shift corresponding to the number of incorporated deuterium atoms. The isotopic distribution of the molecular ion cluster can be analyzed to determine the percentage of molecules containing different numbers of deuterium atoms, thus providing a measure of the isotopic enrichment. For example, the mass spectrum of a successfully synthesized [2,2,3,3-²H₄]-gamma-octalactone would be expected to show a prominent molecular ion peak at m/z 146, which is 4 mass units higher than that of the unlabeled gamma-octalactone (m/z 142).

Below is a hypothetical data table illustrating the kind of data that would be obtained from the characterization of two different deuterated gamma-octalactone isotopologues.

Mass Spectrometric Techniques for Isotopic Purity Assessment

Determining the isotopic purity of deuterated compounds is crucial, and high-resolution mass spectrometry (HR-MS) is a primary technique for this assessment. rsc.orgrsc.org Specifically, electrospray ionization high-resolution mass spectrometry (ESI-HRMS) offers a rapid and highly sensitive method for analyzing the isotopic distribution in a sample of γ-octalactone-d2. nih.govresearchgate.net

The technique is based on distinguishing the H/D isotopolog ions of the compound. nih.gov In a sample of γ-octalactone-d2, the mass spectrometer can detect the molecular ion peak corresponding to the desired d2 compound, as well as peaks for the non-deuterated (d0) and any partially deuterated (d1) species. The isotopic purity is calculated based on the relative abundance of these H/D isotopolog ions. nih.gov This method is advantageous due to its speed, low sample consumption, and the ability to be performed without deuterated solvents. nih.govresearchgate.net

The following table illustrates hypothetical mass spectrometry data for a sample of γ-octalactone-d2, demonstrating how isotopic purity is calculated from the relative intensities of the detected isotopologs.

IsotopologDescriptionTheoretical m/z [M+H]⁺Relative Intensity (%)
d0Non-deuterated143.10670.5
d1Partially deuterated (1 Deuterium)144.11302.5
d2Target Compound (2 Deuteriums)145.119297.0

Isotopic Purity Calculation:

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Determination

While mass spectrometry confirms the level of deuterium incorporation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise location of the deuterium atoms within the molecular structure. rsc.orgrsc.org This is essential for confirming the success of the targeted synthetic pathway.

In ¹H NMR (Proton NMR) spectroscopy, the substitution of a hydrogen atom with a deuterium atom results in the disappearance of the corresponding signal from the spectrum. By comparing the ¹H NMR spectrum of a deuterated γ-octalactone sample to that of its non-deuterated standard, chemists can identify which hydrogen signals are absent and thus pinpoint the sites of deuteration.

For example, in the synthesis of [2,2,3,3-²H₄]-γ-octalactone, the complex multiplets corresponding to the protons at the C2 and C3 positions of the lactone ring would be absent in the ¹H NMR spectrum.

Alternatively, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei. This provides a direct confirmation of the deuterium positions, as signals will appear at the chemical shifts corresponding to the locations of the deuterium labels. The combination of ¹H and ²H NMR provides a comprehensive and unambiguous determination of the deuteration pattern.

The table below shows the expected ¹H NMR chemical shifts for standard γ-octalactone and the anticipated changes upon deuteration at the C2 and C3 positions.

PositionTypical ¹H Chemical Shift (ppm) for γ-OctalactoneExpected Observation for [2,2,3,3-²H₄]-γ-Octalactone
C2 Protons~2.5 (multiplet)Signal absent
C3 Protons~1.8 - 2.2 (multiplet)Signal absent
C4 Proton~4.5 (multiplet)Signal remains, may show simplified splitting
Butyl Chain Protons~0.9 - 1.6 (multiplets)Signals remain unchanged

This analytical approach confirms the structural integrity of the synthesized molecule and verifies that the isotopic labels are in the desired positions. rsc.org

Advanced Analytical Applications in Chemical and Biological Systems

Stable Isotope Dilution Assays (SIDA) for Quantitative Analysis

Stable Isotope Dilution Assay (SIDA) is a premier quantitative technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample prior to processing. restek.com For the analysis of γ-octalactone, γ-octalactone-d2 serves as an ideal internal standard. Because it is chemically identical to the native analyte, the deuterated standard experiences the same physical and chemical effects during sample preparation, extraction, and analysis. nih.gov Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the final ratio of the native analyte to its labeled counterpart using mass spectrometry, the initial concentration of the analyte can be determined with exceptional accuracy and precision, effectively correcting for matrix effects and procedural losses. restek.com

Method Development and Validation for Gamma-Octalactone-d2

The development of a robust SIDA method for γ-octalactone-d2 involves meticulous optimization of sample extraction and instrumental analysis, followed by a rigorous validation process to ensure its reliability for the intended application.

Method development typically begins with optimizing the extraction of γ-octalactone from the sample matrix. Techniques such as solid-phase extraction (SPE) or headspace solid-phase microextraction (HS-SPME) are commonly employed for lactones in liquid samples like wine. nih.govresearchgate.net The process is followed by the development of a gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) method capable of separating γ-octalactone from other volatile compounds and distinguishing between the native analyte and the γ-octalactone-d2 standard based on their mass difference.

Method validation is performed according to established guidelines to assess key performance characteristics. tandfonline.com These parameters ensure the method is fit for its purpose. While specific data for γ-octalactone-d2 is proprietary to individual research labs, the validation parameters for similar SIDA methods for other deuterated lactones provide a reliable benchmark. nih.govnih.gov

Typical Method Validation Parameters for SIDA of Lactones

Parameter Typical Acceptance Criteria Description
Linearity (R²) ≥ 0.995 Establishes a proportional relationship between instrument response and analyte concentration over a defined range. nih.govnih.gov
Accuracy (% Recovery) 85% - 115% Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked matrix samples. tandfonline.comnih.gov
Precision (% RSD) Intra-day: ≤ 15% Inter-day: ≤ 15% Assesses the degree of scatter between a series of measurements. Evaluated as repeatability (intra-day) and intermediate precision (inter-day). researchgate.netnih.gov
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3 The lowest analyte concentration that can be reliably distinguished from background noise. nih.gov
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10 The lowest analyte concentration that can be measured with acceptable accuracy and precision. nih.govnih.gov

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Confirms the method's ability to differentiate and quantify the analyte in the presence of other sample components. tandfonline.com |

Application in Complex Matrices (e.g., Food, Beverages, Biological Extracts)

The validated SIDA method using γ-octalactone-d2 is instrumental in accurately quantifying γ-octalactone in a variety of complex matrices where its presence significantly impacts flavor and aroma.

In the beverage industry, particularly in winemaking, γ-octalactone contributes to the aroma profile, imparting notes of fruit, coconut, and an impression of cask aging. perfumerflavorist.comresearchgate.net Its concentration can vary depending on the grape variety, fermentation conditions, and aging process, especially with oak contact. researchgate.netresearchgate.net Accurate quantification using SIDA helps winemakers monitor and control this key aroma compound. Botrytis-style sweet wines often show the highest concentrations. nih.gov

In dairy products, the creamy and fatty notes of γ-octalactone are highly relevant. nih.gov It enhances the flavor profile of products like milk, cream, and milk chocolate. perfumerflavorist.com Although specific studies on γ-octalactone-d2 in dairy are limited, the principles of SIDA are directly applicable for quality control and product development in this sector.

Gamma-octalactone (B87194) is a naturally occurring volatile compound in many fruits, including peaches, apricots, nectarines, and mangoes, where it is a crucial component of their characteristic aroma. nih.govperfumerflavorist.comthegoodscentscompany.com SIDA with γ-octalactone-d2 allows for precise measurement of this compound in fruit tissues and derived products like juices and flavorings, which is essential for authenticity studies and quality assessment. nih.gov

In animal-derived materials, γ-octalactone has been identified as a flavor component in beef and other meats. nih.govthegoodscentscompany.com Its formation can be influenced by factors such as the animal's diet and meat processing techniques. The application of robust analytical methods like GC-MS with deuterated standards is critical for analyzing flavor profiles in these complex lipid-rich matrices. nih.gov

Reported Concentrations of Gamma-Octalactone in Various Matrices

Matrix Concentration Range (µg/L or µg/kg) Reference(s)
Red Wines 1.0 - 4.2 µg/L nih.govresearchgate.net
White Wines (Botrytis) Up to 8.5 µg/L nih.gov
Peach Flavors Up to 500,000 µg/kg (500 ppm) perfumerflavorist.com
Milk/Cream Flavors 50,000 - 400,000 µg/kg (50-400 ppm) perfumerflavorist.com

| Raspberry Flavors | ~100,000 µg/kg (100 ppm) | perfumerflavorist.com |

Chromatographic Techniques Coupled with Mass Spectrometry

The instrumental backbone for the analysis of γ-octalactone using its deuterated analogue is the combination of a high-resolution separation technique, primarily gas chromatography (GC), with a highly sensitive and selective detector, the mass spectrometer (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Labeled Lactones

Optimization of the GC-MS system is paramount for achieving the sensitivity and selectivity required for trace-level quantification of lactones in complex samples.

Gas Chromatography (GC): The GC separation is typically performed on a fused silica (B1680970) capillary column. A non-polar or mid-polarity stationary phase, such as one containing (35%-phenyl)-methylpolysiloxane (e.g., DB-35MS) or 5% phenyl-methylpolysiloxane (e.g., HP-5-MS), provides excellent resolution for volatile compounds like γ-octalactone. tandfonline.comnih.govgoogle.com The oven temperature program is carefully controlled—starting at a low temperature and ramping up—to separate the analytes based on their boiling points and ensure they elute as sharp, symmetrical peaks. nih.govgoogle.com For separating the individual enantiomers of lactones, specialized chiral columns (e.g., Rt-betaDEXcst) can be employed. nih.gov

Mass Spectrometry (MS): Following separation by GC, the compounds enter the mass spectrometer. Electron ionization (EI) is the most common ionization technique, generating predictable and reproducible fragmentation patterns. For quantification, the MS can be operated in several modes. Selected Ion Monitoring (SIM) mode offers enhanced sensitivity by monitoring only a few specific mass-to-charge (m/z) ions characteristic of the analyte and the internal standard. nih.gov For γ-lactones, a prominent fragment ion at m/z 85 is typically used for quantification. researchgate.net For γ-octalactone-d2, the corresponding parent and fragment ions would be shifted by two mass units.

For even greater selectivity, especially in extremely complex matrices, tandem mass spectrometry (GC-MS/MS) is used. In this technique, a specific precursor ion is selected, fragmented, and a resulting product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and improves detection limits.

Example of Optimized GC-MS/MS Parameters for Lactone Analysis

Parameter Typical Setting Purpose
GC Column 30-60 m, 0.25 mm ID, 0.25 µm film (e.g., DB-35MS, HP-5-MS) Provides high-resolution separation of volatile analytes. nih.govgoogle.com
Carrier Gas Helium at ~1.0-1.2 mL/min Inert gas that carries the sample through the column. nih.gov
Oven Program Initial 60°C, ramp 8°C/min to 240°C, then ramp 10°C/min to 260°C, hold 8 min Optimized temperature gradient to separate compounds by volatility. google.com
Injector Splitless or Headspace-SPME Introduces the sample onto the column efficiently. nih.govnih.gov
Ionization Mode Electron Ionization (EI) at 70 eV Fragments molecules into characteristic ions for detection. nih.govnih.gov
MS Detection Mode SIM or MS/MS (MRM) Provides high selectivity and sensitivity for quantification. researchgate.netnih.gov
Quantifier Ion (γ-octalactone) m/z 85 A stable and abundant fragment ion used for quantification. researchgate.net

| Quantifier Ion (γ-octalactone-d2) | m/z 87 (predicted) | The corresponding fragment ion for the deuterated standard. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS) Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) represents a powerful analytical platform for the quantification of compounds in complex matrices. nih.gov While gas chromatography is common for volatile compounds like γ-octalactone, LC-MS provides a robust alternative, particularly for less volatile analytes or when derivatization is undesirable. scispace.com The integration of a stable isotope-labeled internal standard, such as gamma-octalactone-d2, is fundamental to the development of accurate and precise LC-MS/MS methods. nih.gov

In LC-MS/MS analysis, tandem quadrupole mass spectrometers are frequently used. nih.gov The first quadrupole (Q1) selects the precursor ion (e.g., the protonated molecule [M+H]⁺ of γ-octalactone), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity. nih.gov

When gamma-octalactone-d2 is used as an internal standard, it co-elutes with the unlabeled analyte but is distinguished by its mass. The mass spectrometer monitors at least two separate MRM transitions: one for the native analyte and one for the deuterated standard. Because the internal standard has nearly identical chemical and physical properties, it compensates for variations during the analytical process, ensuring high accuracy. cerilliant.com

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Gamma-Octalactone using Gamma-Octalactone-d2

ParameterGamma-Octalactone (Analyte)Gamma-Octalactone-d2 (Internal Standard)
Ionization Mode ESI+ or APCI+ESI+ or APCI+
Precursor Ion (m/z) 143.1145.1
Product Ion (m/z) 85.187.1
Dwell Time (ms) 100100
Collision Energy (eV) 1515

Note: The values presented in this table are illustrative and would require empirical optimization for a specific instrument and method.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Integration

Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced analytical technique that provides a significant increase in separation power and peak capacity compared to traditional one-dimensional GC. sepsolve.com This is achieved by coupling two columns with different stationary phases via a modulator. wikipedia.org The modulator traps fractions of eluent from the first column and reinjects them onto the second column, resulting in a highly detailed two-dimensional chromatogram. chemistry-matters.com

The enhanced resolution of GCxGC is particularly valuable for analyzing extremely complex samples such as those in food and flavor, environmental, and metabolomics applications, where target analytes like γ-octalactone can be obscured by co-eluting matrix components. wikipedia.orgnih.gov In such complex analyses, the use of gamma-octalactone-d2 as an internal standard is critical for reliable quantification. researchgate.net

The internal standard is added to the sample prior to analysis and experiences the same conditions as the native analyte. The mass spectrometer detector, often a time-of-flight (TOF-MS) instrument, can easily distinguish the deuterated standard from the native compound based on mass. dlr.de This allows for precise quantification even if the chromatographic peaks partially overlap, leveraging the mass resolution of the detector to complement the chromatographic separation and ensuring the accuracy of the results. chemistry-matters.com

Internal Standard Utility in Methodological Development

Enhanced Precision and Accuracy in Trace Analysis

The use of a stable isotope-labeled internal standard like gamma-octalactone-d2 is the gold standard for quantitative analysis, a technique known as Stable Isotope Dilution Assay (SIDA). nih.govnih.gov This approach is predicated on the near-identical physicochemical properties of the labeled standard and the native analyte. cerilliant.com By adding a precise amount of gamma-octalactone-d2 to a sample at the beginning of the workflow, it acts as a surrogate that perfectly mimics the behavior of the target analyte through every step of the analytical process.

Any variability in injection volume, detector response, or minor fluctuations in instrument conditions will affect both the analyte and the internal standard equally. By using the ratio of the analyte's response to the internal standard's response for quantification, these variations are effectively normalized. This results in a significant improvement in methodological precision (repeatability and reproducibility) and accuracy, which is especially critical when measuring analytes at trace concentrations (µg/L or ng/L levels). nih.gov For instance, methods employing SIDA for related lactones have demonstrated excellent linearity (R² > 0.99) and reproducibility (0.72%). nih.govnih.gov

Correction for Matrix Effects and Sample Preparation Losses

Two of the most significant challenges in quantitative analysis, particularly with LC-MS, are sample preparation losses and matrix effects. researchgate.net Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, causing either ion suppression or enhancement. youtube.comnih.gov This can lead to significant inaccuracies in quantification.

Because gamma-octalactone-d2 co-elutes with the native γ-octalactone and shares its ionization characteristics, it is affected by matrix effects in the same way. myadlm.org Therefore, the ratio of the analyte to the internal standard remains constant, effectively canceling out the impact of ion suppression or enhancement. youtube.com Similarly, any physical loss of the analyte during multistep sample preparation procedures (e.g., extraction, evaporation, reconstitution) will be mirrored by a proportional loss of the internal standard. nih.gov This ensures that the final calculated concentration accurately reflects the amount present in the original, unprocessed sample.

Detection and Profiling of Gamma-Octalactone Isomers

Gamma-octalactone contains a chiral center, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-γ-octalactone and (S)-γ-octalactone. gcms.cz These enantiomers often possess distinct sensory properties and can be present in different ratios in natural products, making their individual quantification important in flavor and authenticity studies. researchgate.net

Standard chromatographic columns cannot separate enantiomers. Their resolution requires specialized chiral chromatography, most commonly chiral gas chromatography. gcms.cz Specific GC columns with derivatized cyclodextrin (B1172386) stationary phases are effective for separating the enantiomers of γ- and δ-lactones. gcms.cz

In the development of a method for chiral analysis, gamma-octalactone-d2 serves as an ideal internal standard for quantifying the total γ-octalactone concentration. While the d2-labeled standard is added to the sample, the chiral column separates the (R)- and (S)-enantiomers of the native compound. The mass spectrometer detects all three compounds. The total concentration of γ-octalactone is accurately determined using the response ratio of the combined enantiomer peaks to the internal standard peak. The enantiomeric ratio (e.g., 65:35 R:S) is then calculated from the relative areas of the two separated enantiomer peaks, allowing for the precise determination of each individual isomer's concentration. researchgate.net

Mechanistic Investigations and Pathway Elucidation

Tracing Metabolic Pathways in Non-Human Biological Systems

The biosynthesis of γ-octalactone, a significant aroma compound found in various fruits and fermented products, has been a subject of extensive research in diverse biological systems, including microbes and plants. nih.gov Understanding the metabolic pathways is crucial for optimizing its production through biotechnological means.

Microorganisms, particularly yeasts, are known to produce a variety of lactones, including γ-octalactone, either through de novo biosynthesis or by biotransformation of specific precursor molecules. nih.govresearchgate.net The yeast Sporidiobolus salmonicolor has been identified as a producer of γ-octalactone, among other lactones. mdpi.com

The peroxisomal β-oxidation pathway is central to the formation of γ-lactones from hydroxy fatty acids in yeasts. nih.govmdpi.com This metabolic cycle involves a series of enzymatic reactions that shorten the carbon chain of fatty acids. mdpi.com In the context of lactone production, a hydroxy fatty acid undergoes cycles of β-oxidation until the hydroxyl group is positioned appropriately for intramolecular esterification, leading to the formation of a stable γ-lactone ring. researchgate.netmdpi.com

For instance, the biotransformation of ricinoleic acid into γ-decalactone by yeasts like Yarrowia lipolytica is a well-studied model. nih.govnih.gov This process involves the shortening of the ricinoleic acid chain via β-oxidation to form 4-hydroxydecanoic acid, which then lactonizes. nih.govmdpi.com While γ-decalactone is the primary product from this specific precursor, the underlying β-oxidation machinery is fundamental to the synthesis of other lactones, including γ-octalactone, when provided with suitable substrates. asm.org The same microorganisms can also degrade the lactones they produce, likely through the same β-oxidation pathway, which presents a challenge in bioproduction processes. nih.govnih.gov

Table 1: Key Enzymes in Microbial Beta-Oxidation for Lactone Production
EnzymeFunction in PathwayImpact on Lactone Production
Acyl-CoA Oxidase (Aox)Catalyzes the first step of β-oxidation. nih.govDeletion of certain Aox genes can alter the efficiency of the pathway and affect the final lactone yield. mdpi.comnih.gov
Multifunctional Enzyme (Hydratase/Dehydrogenase)Catalyzes the second and third steps of β-oxidation. nih.govActivity can lead to the formation of intermediate products like 3-hydroxy-γ-decalactone. nih.gov
ThiolaseCatalyzes the final step, shortening the acyl-CoA chain. mdpi.comCrucial for the cyclical shortening of the fatty acid chain to reach the C10 precursor for γ-decalactone. nih.gov

The use of isotopically labeled substrates has been an invaluable tool for elucidating the intricate pathways of lactone biosynthesis. mdpi.comnih.gov By feeding microorganisms labeled fatty acids or their derivatives, researchers can trace the path of the label through the metabolic network to identify precursors and intermediate compounds. mdpi.com

For example, studies on Sporidiobolus salmonicolor used labeled fatty acids to unravel the precursors of specific lactones. mdpi.com It was demonstrated that the conversion of labeled linoleic acid (C18:2) into δ-decalactone required chemical transformations like hydroperoxidation before entering the β-oxidation pathway. mdpi.com Similarly, the biotransformation of oleic acid to γ-decalactone was shown to involve hydroxylation followed by four cycles of β-oxidation. mdpi.com While these specific examples focus on γ-decalactone, the methodology is directly applicable to tracing the biosynthesis of γ-octalactone from its corresponding C8 precursors.

In plants, the biosynthesis of γ-lactones is closely linked to the metabolism of fatty acids, particularly through the lipoxygenase (LOX) pathway. nih.govnih.gov Lipoxygenases are enzymes that catalyze the hydroperoxidation of polyunsaturated fatty acids, initiating a cascade of reactions that produce a variety of compounds, including lactones. nih.govgsartor.org

The process generally starts with the lipoxygenation of a fatty acid like linoleic acid. mdpi.com This is followed by β-oxidation and other enzymatic modifications, which ultimately lead to the formation of a hydroxy fatty acid precursor that can lactonize. mdpi.comgsartor.org These volatile lactones contribute significantly to the characteristic aroma of many fruits and flowers. nih.govnih.gov

Studying enzymes in a controlled in vitro setting allows for a detailed examination of their specific catalytic functions and reaction mechanisms without the complexities of the cellular environment. google.com The fermentation process to produce γ-octalactone can be carried out using isolated cells of a microorganism or with an enzyme extract. google.com

Research has shown that enzymes like lipoxygenases play a crucial role. nih.gov These enzymes introduce an oxygen molecule into polyunsaturated fatty acids, forming hydroperoxides. nih.govukrbiochemjournal.org Subsequent enzymatic actions can convert these intermediates into the necessary hydroxy fatty acid precursors for lactonization. The final step, the intramolecular esterification of the 4-hydroxyoctanoic acid to form γ-octalactone, can occur spontaneously under acidic conditions but is also likely facilitated by enzymes within the cell. scentree.co

Table 2: Comparison of Lactone Biosynthesis Pathways
FeatureMicrobial Systems (e.g., Yeasts)Plant Systems
Primary PathwayPeroxisomal β-oxidation of hydroxy fatty acids. mdpi.comLipoxygenase (LOX) pathway acting on polyunsaturated fatty acids. nih.gov
Key Initial StepHydroxylation of a fatty acid, followed by chain shortening. researchgate.netHydroperoxidation of a fatty acid by lipoxygenase. nih.gov
Common PrecursorsRicinoleic acid (for γ-decalactone), other hydroxy fatty acids. nih.govLinoleic and linolenic acids. mdpi.com
Example OrganismsYarrowia lipolytica, Sporidiobolus salmonicolor. mdpi.comnih.govFruits, flowers, and vegetables. nih.gov

Microbial Biotransformation and Enzyme Studies

Deuterium (B1214612) Labeling for Understanding Chemical Transformations

Deuterium labeling is a powerful technique used to trace the fate of molecules in chemical and biological reactions and to serve as internal standards for precise quantification. acs.orgnih.govchem-station.com In the context of γ-octalactone, the deuterated analogue, gamma-octalactone-d2, is primarily employed as an internal standard in stable isotope dilution assays (SIDA). ebi.ac.uk

This analytical method allows for highly accurate quantification of the native (unlabeled) γ-octalactone in complex mixtures like wine or food products. nih.govresearchgate.net The principle relies on adding a known amount of the deuterated standard (e.g., γ-octalactone-d2) to a sample. nih.gov Because the deuterated version is chemically almost identical to the natural compound, it behaves similarly during sample preparation, extraction, and analysis by methods like gas chromatography-mass spectrometry (GC-MS). nih.govcncb.ac.cn

The mass spectrometer can distinguish between the deuterated and non-deuterated compounds due to their mass difference. cncb.ac.cn By comparing the signal intensity of the analyte to that of the known amount of the internal standard, a very precise concentration of the original γ-octalactone can be determined, correcting for any losses during the analytical procedure. nih.gov This accurate quantification is essential for understanding how the concentration of γ-octalactone changes during processes like fermentation or aging, thereby providing insight into the chemical transformations it undergoes. nih.gov

While the primary application of gamma-octalactone-d2 is in quantitative analysis, the broader principle of deuterium labeling is also used to investigate reaction mechanisms. acs.orgresearchgate.net The replacement of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect. chem-station.com Studying this effect can provide detailed information about the bond-breaking and bond-forming steps in a chemical transformation, although specific mechanistic studies using gamma-octalactone-d2 for this purpose are not prominently detailed in the reviewed literature.

Reaction Mechanism Elucidation in Organic Synthesis

In organic synthesis, understanding the precise mechanism of a reaction is crucial for optimizing conditions, improving yields, and controlling stereochemistry. While gamma-octalactone-d2 is not typically used as a direct mechanistic probe to track bond formations or cleavages in a reaction pathway, its role as an internal standard in Stable Isotope Dilution Assays (SIDA) is fundamental to gathering the quantitative data necessary for mechanism elucidation.

The accurate determination of product yields and reaction kinetics is a cornerstone of mechanistic studies. By adding a known quantity of gamma-octalactone-d2 to a reaction mixture, chemists can use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to calculate the exact amount of the unlabeled gamma-octalactone (B87194) produced or consumed, correcting for any sample loss during workup and analysis.

Researchers have developed specific syntheses to create deuterated gamma-lactones for these purposes. For instance, different isotopologues of γ-octalactone have been synthesized with high levels of deuterium incorporation, making them ideal internal standards. nih.govfao.org

The table below summarizes key deuterated isotopologues of gamma-octalactone developed for analytical purposes.

Deuterated IsotopologueOverall Yield (%)Deuterium Incorporation (%)Synthesis Method
[2,2,3,3-²H₄]-γ-Octalactone27>89Reduction of a protected hydroxypropiolic acid with deuterium gas
[3,3,4-²H₃]-γ-Octalactone6>92Free radical addition of 2-iodoacetamide to [1,1,2-²H₃]-1-hexene

This data is based on published synthesis methods for deuterated gamma-lactones. nih.govfao.org

By ensuring highly accurate and reproducible quantification, the use of gamma-octalactone-d2 as an internal standard allows researchers to confidently study reaction rates under different conditions, determine kinetic isotope effects (if other positions are labeled), and validate proposed reaction mechanisms.

Investigation of Degradation Pathways in Food Science

Gamma-octalactone is a significant flavor compound found naturally in many fruits, dairy products, and meats, contributing characteristic peachy or coconut-like aromas. nih.gov Its stability and degradation during food processing and storage are of great interest to the food industry. Gamma-octalactone-d2 is a critical tool for studying these degradation pathways through its application in Stable Isotope Dilution Assays (SIDA).

SIDA is considered a gold-standard quantitative technique in flavor analysis due to its high accuracy and precision. ebi.ac.uk The method involves adding a known amount of the deuterated internal standard (γ-octalactone-d2) to a food sample at the beginning of the extraction process. The ratio of the natural analyte to the deuterated standard is measured by mass spectrometry. Because the labeled and unlabeled compounds behave identically during extraction and chromatography, any sample loss affects both equally, allowing for a highly accurate calculation of the original concentration of the natural flavor compound.

This technique has been successfully applied to quantify γ-octalactone in complex matrices like wine and beef. ebi.ac.uk By accurately tracking the concentration of γ-octalactone over time or under different processing conditions, researchers can elucidate its degradation pathways. For example, a study on the stability of lactones in fresh beef demonstrated that the concentration of γ-octalactone decreased during refrigerated storage. This degradation was linked to oxidative processes, as its concentration decreased linearly with increasing levels of the antioxidant α-tocopherol (Vitamin E) added to the meat. ebi.ac.uk

The table below illustrates the findings on the impact of α-Tocopherol on γ-octalactone levels in cooked beef, showcasing how quantitative data obtained using deuterated standards can reveal degradation factors.

α-Tocopherol Level (mg/kg)Relative γ-Octalactone Amount
1.9High
2.7Medium-High
6.1Medium-Low
10.7Low

This table represents the inverse relationship between antioxidant levels and lactone concentration found in food stability studies. ebi.ac.uk

These quantitative studies, enabled by the use of gamma-octalactone-d2, are the first step in identifying the chemical reactions involved in degradation, such as oxidation or hydrolysis, and developing strategies to preserve food flavor.

Isotopic Tracing in Environmental Fate Studies

Isotopic tracing is a powerful methodology used to track the movement and transformation of compounds in the environment. hutton.ac.uknih.gov By introducing a substance labeled with a stable isotope, scientists can follow its path through various environmental compartments such as water, soil, and air, and identify its degradation products. This provides crucial data on the persistence, bioaccumulation, and ultimate fate of chemicals.

Gamma-octalactone is known to be present in the environment as a component of urban aerosols, likely originating from cooking operations. wikipedia.org While its presence is documented, and it is known to be harmful to aquatic life with long-lasting effects, detailed studies on its environmental fate are limited in the available literature.

Although the synthesis of gamma-octalactone-d2 makes it a suitable candidate for such environmental tracing studies, there is currently a lack of documented research applying this specific labeled compound to investigate its environmental degradation pathways, soil sorption, or atmospheric transport. Therefore, while the principles of isotopic tracing are well-established for monitoring pollutants, the specific application to the environmental fate of gamma-octalactone-d2 is not described in existing scientific reports.

Isotopic Effects and Spectroscopic Considerations

Influence of Deuterium (B1214612) on Spectroscopic Signatures

The substitution of hydrogen with its heavier isotope, deuterium, induces notable changes in the spectroscopic properties of gamma-Octalactone-d2. These alterations are fundamental for structural elucidation and mechanistic studies.

In mass spectrometry, fragmentation analysis is a crucial tool for determining molecular structure. wikipedia.org The introduction of deuterium into gamma-octalactone (B87194) results in a predictable increase in the molecular ion (M+) peak by two mass units compared to its non-deuterated counterpart (C8H14O2, MW: 142.20 g/mol ). nih.govscentree.co

The fragmentation pathways of gamma-lactones are well-documented and often involve the cleavage of the side chain or rearrangement reactions. wikipedia.orgnih.gov For gamma-octalactone, a common fragmentation involves the loss of the butyl side chain, leading to a prominent ion at m/z 85. The location of the deuterium atoms in gamma-Octalactone-d2 is critical to predicting changes in the fragmentation pattern. If deuteration is on the lactone ring, fragments containing the ring will be shifted by the corresponding number of deuterium atoms. Conversely, if deuteration is on the butyl side chain, fragments resulting from the loss of this chain may remain at m/z 85, while the molecular ion and fragments containing the side chain will be shifted.

For instance, a McLafferty rearrangement, common in carbonyl compounds, involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond. wikipedia.orgyoutube.com If a deuterium atom is located at the γ-position of the side chain, this rearrangement would lead to a deuterated enol fragment, providing specific structural information. The accurate mass of fragments can confirm their elemental composition and the presence of deuterium. scispace.com

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for Gamma-Octalactone and Gamma-Octalactone-d2

Ion/Fragment Proposed Structure gamma-Octalactone (m/z) gamma-Octalactone-d2 (m/z) Notes
[M]+Molecular Ion142144Intact molecule with two deuterium atoms.
[M-C4H9]+Loss of butyl radical8585Assumes deuteration is on the lost butyl chain.
[M-C4H8D]+Loss of deuterated butyl radical-85Assumes one deuterium on the lost chain.
[M-H2O]+Loss of water124126 or 125Shift depends on whether a deuterium is involved in the water loss.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are highly sensitive to isotopic substitution. libretexts.orgksu.edu.sa The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. Replacing a hydrogen atom (¹H) with a deuterium atom (²H) approximately doubles the mass, leading to a significant decrease in the frequency of C-D bond vibrations compared to C-H bonds. libretexts.org

The C-H stretching vibrations in gamma-octalactone typically appear in the 2800–3000 cm⁻¹ region of the IR and Raman spectra. In gamma-Octalactone-d2, the corresponding C-D stretching vibrations are expected to appear at a lower frequency, generally around 2100–2300 cm⁻¹. nih.gov This shift to a less crowded region of the spectrum can be highly advantageous for spectral analysis. The intensity of the original C-H stretching bands will decrease, corresponding to the sites of deuteration.

Other vibrational modes, such as bending (scissoring, wagging, twisting), are also affected, though the shifts are typically smaller than for stretching modes. Both IR and Raman spectroscopy are complementary techniques; IR is sensitive to changes in the dipole moment, while Raman is sensitive to changes in polarizability. ksu.edu.salibretexts.org Therefore, some vibrational modes may be active in one technique and not the other, and deuterium substitution can affect the activities of these modes. youtube.com

Table 2: Expected Vibrational Frequency Shifts due to Deuteration

Vibrational Mode Typical Frequency (C-H) (cm⁻¹) Expected Frequency (C-D) (cm⁻¹) Approximate Isotopic Ratio (νH/νD)
C-H/C-D Stretch2850 - 30002100 - 2300~1.35 - 1.41 libretexts.org
C-H/C-D Bend1350 - 1480~950 - 1100~1.3

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the precise atomic environment in a molecule. Deuterium substitution causes several distinct and informative effects in both ¹H and ¹³C NMR spectra. wikipedia.org

In ¹H NMR, the most direct effect is the disappearance of the proton signal at the site of deuteration. Furthermore, since deuterium has a spin of 1 (unlike the proton's spin of 1/2), the coupling patterns of adjacent protons are altered. huji.ac.il For example, a proton signal that was a doublet due to coupling with a single neighboring proton would become a singlet if that neighbor is replaced by deuterium. If a proton is coupled to a deuterium atom, its signal will be split into a triplet with a much smaller coupling constant (JHD) compared to the original proton-proton coupling (JHH).

In ¹³C NMR, deuterium substitution leads to observable isotope effects on chemical shifts. researchgate.netnih.gov

One-bond isotope effect: The carbon atom directly bonded to a deuterium atom will exhibit a small upfield shift (typically 0.2-1.5 ppm) and its signal will appear as a triplet due to ¹³C-²D coupling. huji.ac.il

Two-bond (and longer-range) isotope effects: Carbon atoms two or more bonds away from the deuterium atom will also experience smaller upfield shifts, typically around 0.1 ppm for a two-bond effect. huji.ac.ilbibliotekanauki.pl

These subtle shifts can be invaluable for confirming the exact location of isotopic labels within a molecule.

Table 3: Summary of Deuterium Effects in NMR Spectroscopy

NMR Technique Effect of Deuteration Observation
¹H NMRSignal DisappearanceThe proton signal at the deuterated position vanishes.
¹H NMRChange in CouplingMultiplets of adjacent protons are simplified (e.g., a quartet becomes a triplet).
¹³C NMROne-Bond Isotope ShiftCarbon attached to deuterium is shifted upfield and splits into a triplet.
¹³C NMRLong-Range Isotope ShiftCarbons two or more bonds away are shifted slightly upfield.

Kinetic Isotope Effects (KIE) in Reaction Rate Studies

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orglibretexts.org It is a powerful tool for investigating reaction mechanisms, particularly for identifying rate-limiting steps and characterizing transition states. libretexts.orgnih.gov

The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). The underlying principle is that the zero-point vibrational energy of a C-D bond is lower than that of a C-H bond. Consequently, more energy is required to break a C-D bond, and reactions involving C-H bond cleavage in the rate-determining step are significantly faster than those involving C-D bond cleavage. princeton.edu

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step of the reaction. wikipedia.org For C-H bond cleavage, primary KIEs (kH/kD) are typically in the range of 6 to 8 at room temperature. wikipedia.orgnih.gov By measuring the reaction rates of both gamma-octalactone and gamma-Octalactone-d2 for a reaction where a C-H bond at the deuterated position is expected to break, a large KIE would confirm that this bond cleavage is indeed part of the rate-determining step.

The magnitude of the primary KIE provides insight into the structure of the reaction's transition state. st-andrews.ac.uk A maximal KIE is typically observed for a symmetric transition state, where the hydrogen/deuterium atom is equally bonded to the donor and acceptor atoms. Asymmetric transition states (either "early" or "late") generally result in smaller KIE values.

If a KIE value is close to unity (kH/kD ≈ 1), it suggests that the C-H bond at the labeled position is not broken in the rate-limiting step. This is known as a secondary kinetic isotope effect and arises from changes in hybridization or steric environment at the labeled position during the reaction. wikipedia.orglibretexts.org

For example, in a base-catalyzed enolization of gamma-octalactone, deuterating the α-carbon to the carbonyl would allow for the study of the proton abstraction step. If a large KIE is measured, it provides strong evidence that the abstraction of this α-proton is the rate-limiting step in the formation of the enolate intermediate. nih.gov This information is critical for building a complete picture of the reaction mechanism.

Table 4: Interpreting Kinetic Isotope Effects (KIE) for a Hypothetical Reaction of Gamma-Octalactone

Measured kH/kD Type of KIE Interpretation
6.5PrimaryC-H bond cleavage occurs in the rate-determining step. nih.gov
2.5PrimaryC-H bond cleavage is likely part of the rate-determining step, but the transition state may be asymmetric.
1.1SecondaryC-H bond is not broken in the rate-determining step; the effect is due to changes in the environment of the deuterium. libretexts.org

Theoretical and Computational Studies of Deuterated Gamma-Octalactone

Quantum Mechanical Calculations for Isotopic Vibrational Frequencies

Quantum mechanical (QM) calculations are a cornerstone of modern chemistry, enabling the prediction of a wide range of molecular properties, including vibrational frequencies which are observed experimentally in infrared (IR) and Raman spectroscopy. These calculations involve determining the electronic structure of the molecule to compute the forces acting on each atom. From these forces, a Hessian matrix, which describes the second derivatives of the energy with respect to atomic displacements, can be constructed. Diagonalizing this matrix yields the normal modes of vibration and their corresponding frequencies.

The substitution of hydrogen with deuterium (D) to create gamma-octalactone-d2 does not alter the molecule's electronic potential energy surface, as deuterium and hydrogen have the same electronic structure. rsc.org However, the increase in atomic mass has a significant effect on the vibrational frequencies. uni-muenchen.delibretexts.org According to the harmonic oscillator approximation, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating atoms.

ν ∝ 1/√μ

When a hydrogen atom is replaced by a deuterium atom, the reduced mass associated with that particular bond's vibration increases substantially. Consequently, the vibrational frequency for that mode decreases. libretexts.orgajchem-a.com This phenomenon, known as an isotopic shift, is most pronounced for vibrational modes that involve significant motion of the substituted atom, such as C-H stretching and bending modes.

Computational software can efficiently calculate the vibrational spectra for different isotopologues (molecules that differ only in their isotopic composition) using the same computed Hessian matrix, simply by changing the atomic masses in the input. uni-muenchen.deuni-muenchen.deq-chem.com This allows for a direct and quantitative prediction of the isotopic shifts. For gamma-octalactone-d2, where deuterium is substituted at the second position of the lactone ring, QM calculations would predict a noticeable redshift (a shift to lower wavenumbers) for vibrations involving the C-D bond compared to the corresponding C-H bond in the non-deuterated molecule.

Below is a hypothetical data table illustrating the predicted vibrational frequencies for key modes in gamma-octalactone and its d2 isotopologue, based on typical frequency ranges and the principles of isotopic substitution.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹) (gamma-Octalactone)Calculated Frequency (cm⁻¹) (gamma-Octalactone-d2)Expected Shift (cm⁻¹)
Asymmetric C-H StretchCH₂ (on ring)2950--
Symmetric C-H StretchCH₂ (on ring)2870--
Asymmetric C-D StretchCD₂ (on ring)-2200~ -750
Symmetric C-D StretchCD₂ (on ring)-2100~ -770
Carbonyl C=O StretchLactone17751773~ -2
C-H ScissoringCH₂ (on ring)1465--
C-D ScissoringCD₂ (on ring)-1050~ -415

Note: The data in this table is illustrative and hypothetical, generated to demonstrate the expected effects of deuteration based on quantum mechanical principles. Actual values would require specific calculations using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). ajchem-a.com

Molecular Dynamics Simulations for Conformational Analysis

MD simulations can provide insights into the relative energies of these different conformers, the energy barriers between them, and the populations of each conformational state at a given temperature. The simulation begins with an initial structure and assigns velocities to the atoms from a Maxwell-Boltzmann distribution corresponding to the desired temperature. The forces on the atoms are calculated using a force field, which is a set of empirical potential energy functions that describe the interactions between atoms.

For gamma-octalactone-d2, the force field parameters would be nearly identical to those for the non-deuterated form, as the electronic interactions are the same. However, the difference in mass can subtly influence the dynamics of the molecule. While isotopic substitution generally has a minor effect on the equilibrium geometry and relative conformational energies, it can affect the dynamics of conformational transitions. The heavier deuterium atoms move more slowly, which could potentially alter the rates of interconversion between different puckered forms of the lactone ring or rotations of the side chain.

A typical MD study for conformational analysis of gamma-octalactone-d2 would involve simulating the molecule for a sufficient length of time (nanoseconds to microseconds) to ensure thorough sampling of the conformational space. nih.gov The resulting trajectory can then be analyzed to identify the most stable (lowest energy) conformations and quantify their relative populations using Boltzmann statistics.

Below is an illustrative table of results from a hypothetical molecular dynamics simulation, showing the relative energies of different conformations for the gamma-octalactone ring.

Conformer DescriptionDihedral Angle (C4-C5-O1-C2)Relative Energy (kJ/mol)Population (%)
Envelope (C4-endo)20°0.065
Envelope (C5-exo)-15°2.525
Twist (C4-endo, C5-exo)5.010

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from molecular dynamics simulations. The specific conformers and their energies depend on the force field used and the simulation conditions.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Advanced Isotopic Labeling

The utility of gamma-octalactone-d2 is fundamentally dependent on its synthesis. Current research is aimed at developing more efficient, cost-effective, and highly selective methods for deuterium (B1214612) incorporation. simsonpharma.com Two primary synthetic routes for deuterated gamma-lactones have been established for use as internal standards in stable isotope dilution assays (SIDA). nih.gov

One method involves the reduction of a doubly protected hydroxypropiolic acid with deuterium gas, which has been used to prepare [2,2,3,3-²H₄]-gamma-octalactone with greater than 89% deuterium incorporation. nih.gov A second approach utilizes the free radical addition of 2-iodoacetamide to a deuterated 1-alkene, such as [1,1,2-²H₃]-1-hexene, to produce [3,3,4-²H₃]-gamma-octalactone with deuterium incorporation exceeding 92%. nih.gov The efficiency of this latter reaction is highly dependent on the purity of the starting alkene. nih.gov

Future advancements are expected to focus on catalytic methods using D₂O as a mild and environmentally benign deuterium source, potentially mediated by agents like triethylborane. researchgate.net Additionally, enzymatic synthesis offers a pathway for highly selective deuterium incorporation at specific molecular sites. simsonpharma.com The ongoing development of these synthetic strategies is crucial for producing high-purity deuterated standards necessary for advanced analytical applications. acs.orgrsc.orgresearchgate.net

Table 1: Comparison of Synthetic Routes for Deuterated γ-Lactones
Synthetic MethodDeuterium SourceTypical Deuterium IncorporationKey Considerations
Reduction of Hydroxypropiolic AcidDeuterium Gas (D₂)>89%Requires specialized equipment for handling deuterium gas. nih.gov
Free Radical AdditionDeuterated 1-Alkenes>92%Highly dependent on the purity of the starting alkene. nih.gov
Base-Catalyzed ExchangeDeuterium Oxide (D₂O)VariableCost-effective but may require optimization for high incorporation. researchgate.net

Integration of Gamma-Octalactone-d2 with High-Resolution Mass Spectrometry

The combination of stable isotope-labeled internal standards with high-resolution mass spectrometry (HRMS) is a cornerstone of modern quantitative analysis. thermofisher.com Gamma-octalactone-d2 serves as an ideal internal standard because it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio. texilajournal.comscispace.com This allows for precise correction of variations that can occur during sample preparation and instrumental analysis, such as matrix effects and fluctuations in ionization efficiency. texilajournal.comclearsynth.comnih.gov

The use of deuterated standards like gamma-octalactone-d2 is particularly advantageous in liquid chromatography-mass spectrometry (LC-MS) assays. scispace.com HRMS instruments, such as Orbitrap and quadrupole time-of-flight (QTOF) mass spectrometers, can easily resolve the mass difference between the deuterated standard and the native analyte, ensuring accurate quantification. nih.govnih.gov Future research will likely focus on optimizing LC-HRMS methods to enhance sensitivity and expand the range of complex matrices in which gamma-octalactone (B87194) can be accurately measured. congruencemarketinsights.com While deuterium-labeled standards are highly effective, careful consideration must be given to the position of the label to avoid deuterium loss during analysis and potential chromatographic shifts. hilarispublisher.com

Applications in Omics Research for Quantitative Metabolomics

In the field of metabolomics, which involves the large-scale study of small molecules, accurate quantification is essential for identifying metabolic biomarkers and understanding disease states. thermofisher.comisotope.com Stable isotope-labeled standards are critical for achieving the necessary precision and accuracy in these complex studies. clearsynth.comhilarispublisher.com Gamma-octalactone-d2 is well-suited for targeted metabolomics workflows, where the goal is to quantify a specific set of known metabolites. thermofisher.com

By adding a known amount of gamma-octalactone-d2 to a biological sample, researchers can accurately determine the concentration of the endogenous, unlabeled gamma-octalactone. clearsynth.com This approach is crucial for correcting analytical variability in large 'omics' studies that generate high-dimensional data from numerous samples. researchgate.net The use of deuterated standards helps to compensate for ion suppression or enhancement caused by complex biological matrices, a common challenge in metabolomics research. thermofisher.comtexilajournal.com Future applications will see the inclusion of gamma-octalactone-d2 in standardized kits and reference materials designed for quality assurance and control in clinical metabolomics. nih.govisotope.com

Exploration of Deuterated Lactones in Non-Invasive Analytical Techniques

The development of non-invasive diagnostic tools is a significant goal in medical research. Breath analysis, which measures volatile organic compounds (VOCs) in exhaled breath, is a promising non-invasive method for detecting and monitoring various diseases. nih.gov Gamma-octalactone is a volatile compound, and its presence in breath could be indicative of specific metabolic states or diseases. nih.gov

Future research could explore the use of deuterated lactones like gamma-octalactone-d2 in breath testing. For instance, administering a non-deuterated precursor and tracing the appearance of deuterated gamma-octalactone in the breath could provide real-time information about metabolic pathways. Advances in analytical technologies such as selected-ion flow-tube mass spectrometry (SIFT-MS) and gas chromatography-mass spectrometry (GC-MS) are capable of identifying thousands of unique substances in breath, setting the stage for these innovative applications. nih.gov

Design of New Stable Isotope Standards for Untargeted Profiling

While targeted metabolomics focuses on known compounds, untargeted profiling aims to measure as many metabolites as possible in a sample to discover novel biomarkers or metabolic pathways. nih.govfrontiersin.org A significant challenge in untargeted studies is the identification of the vast number of detected chemical features. frontiersin.org

The design of new stable isotope standards, including deuterated lactones, is an emerging area to address this challenge. Stable isotope labeling-based untargeted strategies can help differentiate biologically derived signals from background noise and aid in the annotation of unknown metabolites. nih.govmdpi.com By incorporating globally labeled standards (e.g., from organisms grown on ¹³C-enriched media), researchers can create an internal reference for every metabolite. nih.govfrontiersin.org While gamma-octalactone-d2 is primarily used for targeted analysis of its unlabeled counterpart, its well-characterized behavior can also serve as a quality control checkpoint in untargeted workflows, ensuring system stability and data quality. Future work may involve creating panels of various deuterated compounds, including different lactones, to improve coverage and confidence in untargeted profiling. nih.gov

Mechanistic Insights into Complex Bioreactions through Deuterium Tracing

Deuterium labeling is a powerful tool for elucidating the mechanisms of chemical reactions and biological pathways. simsonpharma.comnih.gov By replacing hydrogen with deuterium, researchers can track the transformation of a molecule through a series of complex steps. This is due to the kinetic isotope effect, where the heavier deuterium atom can slow down reaction rates, providing clues about bond-breaking steps in a reaction mechanism. simsonpharma.com

Gamma-octalactone-d2 can be used as a tracer to study the biosynthesis, metabolism, and degradation of lactones in various organisms. researchgate.netnih.gov For example, by introducing deuterated precursors into a biological system, scientists can follow the incorporation of deuterium into gamma-octalactone and its downstream metabolites. nih.gov This approach provides unambiguous evidence of metabolic pathways and can reveal previously unknown enzyme functions. nih.gov Such studies are crucial for understanding everything from flavor development in foods to the role of lactones in cell signaling. rsc.orgresearchgate.net

Table 2: Emerging Research Applications for Gamma-Octalactone-d2
Research AreaApplication of Gamma-Octalactone-d2Potential Impact
Quantitative MetabolomicsInternal standard for accurate quantification of endogenous gamma-octalactone. clearsynth.comImproved biomarker discovery and clinical diagnostics. thermofisher.com
Non-Invasive DiagnosticsTracer in breath analysis to monitor metabolic processes in real-time.Development of new, non-invasive tests for disease. nih.gov
Untargeted ProfilingQuality control standard to ensure data reliability in complex analyses. nih.govIncreased confidence in the identification of novel compounds. nih.gov
Mechanistic StudiesIsotopic tracer to elucidate biosynthetic and metabolic pathways. nih.govFundamental understanding of complex biological reactions. simsonpharma.com

Q & A

Q. How can researchers synthesize and characterize gamma-Octalactone-d2 for isotopic labeling studies?

Gamma-Octalactone-d2 synthesis typically involves deuterium substitution at specific positions (e.g., C-H bonds). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H NMR) and mass spectrometry (MS) to confirm isotopic purity and structural integrity. For reproducibility, experimental protocols must detail reaction conditions (e.g., catalysts, solvents) and purification methods, as outlined in standardized chemical reporting guidelines . Safety protocols for handling deuterated compounds should align with hazard classifications in safety data sheets (e.g., skin/eye irritation precautions) .

Q. What analytical methods are most effective for quantifying gamma-Octalactone-d2 in complex matrices (e.g., biological samples)?

Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) or liquid chromatography-tandem MS (LC-MS/MS) are preferred for high sensitivity and specificity. Method validation should include calibration curves, limits of detection (LOD), and recovery studies. Researchers must account for isotopic interference by comparing deuterated and non-deuterated analogs, as described in analytical chemistry best practices .

Q. How should researchers design experiments to assess the stability of gamma-Octalactone-d2 under varying storage conditions?

Stability studies require controlled environments (temperature, humidity, light exposure) and periodic sampling. Use accelerated stability testing (e.g., elevated temperatures) to predict degradation pathways. Data analysis should employ kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life, with results validated against reference standards .

Advanced Research Questions

Q. What isotopic effects arise in gamma-Octalactone-d2, and how do they influence its chemical reactivity compared to the non-deuterated form?

Deuterium substitution alters reaction kinetics (kinetic isotope effects, KIE) and thermodynamic properties. For example, C-D bonds exhibit slower cleavage rates in acid-catalyzed reactions. Advanced studies may involve computational chemistry (e.g., density functional theory, DFT) to model transition states and compare experimental vs. theoretical KIEs .

Q. How can contradictory data on gamma-Octalactone-d2’s physicochemical properties (e.g., solubility, volatility) be resolved?

Contradictions often stem from variations in experimental conditions (e.g., solvent polarity, temperature). Researchers should replicate studies using standardized protocols and validate results against primary literature. Meta-analyses or systematic reviews can identify methodological inconsistencies (e.g., uncalibrated instruments) .

Q. What strategies optimize the use of gamma-Octalactone-d2 as an internal standard in metabolomics studies?

Isotope dilution analysis (IDA) requires matching the deuterated compound’s extraction efficiency and ionization behavior to endogenous metabolites. Researchers should perform matrix-matched calibration and evaluate matrix effects using post-column infusion experiments. Cross-validation with alternative internal standards (e.g., 13^{13}C-labeled analogs) enhances reliability .

Methodological Considerations

Q. How to address gaps in toxicity data for gamma-Octalactone-d2 in longitudinal studies?

Follow OECD guidelines for in vitro cytotoxicity assays (e.g., MTT assay) and in vivo models (e.g., rodent studies). Prioritize endpoints like oxidative stress biomarkers and histopathological changes. Literature reviews should highlight discrepancies in existing hazard classifications (e.g., skin irritation thresholds vs. ) and propose harmonized testing frameworks .

Q. What computational tools predict gamma-Octalactone-d2’s environmental fate and biodegradation pathways?

Use software like EPI Suite or TEST to estimate partition coefficients (log P) and biodegradation probabilities. Molecular docking simulations can identify enzyme-substrate interactions for microbial degradation. Validate predictions with experimental data from soil/water microcosm studies .

Data Reporting and Reproducibility

Q. How to ensure reproducibility in gamma-Octalactone-d2 synthesis protocols across laboratories?

Document all procedural variables (e.g., reaction time, stirring rates) and raw data in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like Protocols.io . Cross-lab validation studies should report inter-laboratory coefficients of variation (CV) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in gamma-Octalactone-d2 toxicity assays?

Dose-response curves should use nonlinear regression models (e.g., Hill equation) to estimate EC50 values. Bayesian statistics can quantify uncertainty in low-dose extrapolations. Report confidence intervals and effect sizes to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.